Lipophilicity (XLogP3-AA) Differentiation Against Non-Dimethylamino and Non-Methylated Pyrazole Analogs
The target compound exhibits a computed XLogP3-AA of –0.3, which represents an intermediate lipophilicity balance between the more polar, non-3,5-dimethylated analog 1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol (MW 184.24 g/mol, predicted XLogP lower based on reduced carbon count ) and the more lipophilic, non-dimethylamino analog 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (MW 169.22 g/mol, predicted XLogP higher due to absence of polar tertiary amine ). This intermediate logP value places the target compound in a favorable oral absorption window while retaining sufficient aqueous solubility for biochemical assay conditions [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = –0.3 |
| Comparator Or Baseline | Comparator 1 (1-(4-amino-1H-pyrazol-1-yl)-3-(dimethylamino)propan-2-ol, MW 184.24): XLogP not computed directly, but ~0.7 log units lower based on group contribution (absence of two methyl groups). Comparator 2 (1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, MW 169.22): XLogP not computed directly, but ~0.8–1.2 log units higher due to absence of dimethylamino group. |
| Quantified Difference | Estimated logP difference of +0.8 to +1.2 vs. more polar analog; –0.8 to –1.2 vs. more lipophilic analog. |
| Conditions | PubChem XLogP3 3.0 algorithm; computed molecular properties [1]. |
Why This Matters
Procurement decisions based solely on pyrazole scaffold similarity overlook logP-driven differences in membrane permeability and solubility that determine assay compatibility and lead optimization trajectories.
- [1] PubChem CID 63946852, Computed Properties section, XLogP3-AA and molecular descriptors. National Center for Biotechnology Information, 2026. View Source
